N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-11-16(2)29(27-15)22-6-5-21(25-26-22)28-9-7-18(8-10-28)23(30)24-13-17-3-4-19-20(12-17)32-14-31-19/h3-6,11-12,18H,7-10,13-14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAKCKSKUJLTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a piperidine core. Its molecular formula is with a molecular weight of 366.42 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antiviral Activity : Compounds containing pyrazole and pyridazine moieties have been shown to inhibit viral replication. For instance, derivatives have demonstrated significant activity against herpes simplex virus (HSV) with IC50 values indicating effective inhibition at low concentrations .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines, such as glioma and breast cancer cells .
- Enzyme Inhibition : The presence of heterocyclic structures allows for interaction with specific enzymes involved in disease pathways. For example, some derivatives have been shown to inhibit enzymes critical for tumor growth and viral replication.
Biological Activity Data
Case Studies
Several studies have highlighted the biological activities of compounds similar to this compound:
- Antiviral Efficacy : A study demonstrated that pyrazole derivatives could inhibit HSV replication by up to 91% at a concentration of 50 µM while maintaining low cytotoxicity (CC50 = 600 µM) in Vero cells .
- Cytotoxicity in Cancer Cells : Another investigation showed that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-FU in glioma cell lines, indicating their potential as effective anticancer agents .
- Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives induced cell cycle arrest in the G0/G1 phase, leading to increased apoptosis in treated glioma cells .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the benzo[d][1,3]dioxole and pyrazole moieties. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Key Characteristics:
- Molecular Formula: C21H24N4O4
- Molecular Weight: 396.44 g/mol
- Purity: Typically >95%
Anticancer Activity
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide exhibit significant anticancer properties. These compounds function as selective estrogen receptor degraders (SERDs), which disrupt estrogen signaling pathways crucial for the proliferation of certain breast cancer cells. For instance, studies have shown that related compounds can lead to decreased cellular proliferation in estrogen receptor-positive breast cancer models .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has been suggested that derivatives containing the pyrazole ring may inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies demonstrated that these compounds could reduce inflammatory markers in cell cultures .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may provide neuroprotective benefits. They have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the anticancer activity of a related benzo[d][1,3]dioxole compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with this class of compounds, highlighting their potential as therapeutic agents against breast cancer .
Case Study 2: Anti-inflammatory Mechanism
Research published in MDPI explored the anti-inflammatory mechanisms of pyrazole-based compounds. The study found that these compounds could effectively inhibit COX enzymes and reduce prostaglandin levels in inflammatory models, suggesting their utility in treating inflammatory diseases .
Data Summary Table
Chemical Reactions Analysis
Reactivity of the Carboxamide Group
The carboxamide functional group (-CONH-) undergoes hydrolysis and substitution reactions:
-
Acid/Base-Catalyzed Hydrolysis :
Under acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), the amide bond hydrolyzes to yield benzo[d] dioxol-5-ylmethanamine and 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxylic acid. Basic conditions (e.g., NaOH) produce the corresponding carboxylate salt . -
Nucleophilic Substitution :
The amide nitrogen reacts with alkyl halides (e.g., CH<sub>3</sub>I) or acyl chlorides (e.g., AcCl) to form N-alkyl or N-acyl derivatives, enhancing lipophilicity for pharmacological studies .
Pyridazine Ring Modifications
The pyridazine ring at position 6 undergoes electrophilic and nucleophilic substitutions:
-
Nucleophilic Aromatic Substitution :
The electron-deficient pyridazine ring reacts with amines (e.g., NH<sub>3</sub>, morpholine) at the 3-position under reflux (80–100°C) in polar aprotic solvents (DMF, DMSO) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Substitution with Piperidine | DMF, 90°C, 12 h | 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide | 78% |
| Halogenation (Cl/Br) | POCl<sub>3</sub>/PBr<sub>3</sub>, 110°C | Halogenated pyridazine derivative | 65–70% |
-
Cross-Coupling Reactions :
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the pyridazine C-3 position, mediated by Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst .
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole moiety participates in:
-
Oxidation Reactions :
Methyl groups oxidize to carboxylic acids using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, forming 3,5-dicarboxy-1H-pyrazole derivatives. -
Coordination Chemistry :
Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Pd, Pt), forming complexes with potential antitumor activity .
Piperidine Core Reactivity
The piperidine nitrogen undergoes:
-
Alkylation/Acylation :
Reacts with benzyl halides or chloroformates to produce quaternary ammonium salts or urethanes, altering pharmacokinetic properties . -
Ring-Opening :
Strong acids (HBr/AcOH) cleave the piperidine ring, generating linear amines for further derivatization .
Benzodioxole Stability
The benzo[d] dioxole group is generally stable but undergoes:
-
Acidic Hydrolysis :
Concentrated HCl at reflux opens the dioxole ring, yielding catechol derivatives . -
Electrophilic Substitution :
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or sulfonation introduces functional groups at the C-4/C-5 positions .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of carboxamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related analogs, focusing on pharmacophoric features, pharmacokinetic properties, and reported biological activities.
Core Scaffold and Substituent Analysis
Pharmacokinetic and Selectivity Profiles
- Metabolic Stability: The benzo[d][1,3]dioxol group in the target compound may reduce oxidative metabolism compared to simpler aryl substituents (e.g., phenyl in pyrazolo[3,4-b]pyridine analogs), as methylenedioxy groups are known to block cytochrome P450-mediated oxidation .
- Target Selectivity: The pyridazine-pyrazole moiety differentiates it from pyrazolo[3,4-b]pyridine derivatives.
Research Findings and Limitations
- Structural Insights : X-ray crystallography data (using programs like SHELXL or CCP4 ) for closely related compounds suggest that the benzo[d][1,3]dioxol group adopts a planar conformation, optimizing hydrophobic interactions in binding pockets.
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide?
The compound’s synthesis typically involves multi-step strategies, leveraging modular assembly of its heterocyclic cores. A validated approach includes:
- Step 1 : Preparation of the pyridazine core via nucleophilic substitution at the 3-position of 6-chloropyridazine with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Functionalization of the piperidine-4-carboxamide moiety through coupling reactions. For example, activate the carboxylic acid group of piperidine-4-carboxylic acid using HATU/DIPEA, followed by reaction with benzodioxole-5-ylmethylamine .
- Step 3 : Final assembly via Buchwald-Hartwig coupling or SNAr to link the pyridazine-piperidine and benzodioxole subunits .
Key considerations: Monitor regioselectivity during pyrazole-pyridazine coupling and optimize reaction time to minimize byproducts like dehalogenated intermediates .
Q. How is the structural identity of this compound confirmed in academic research?
Rigorous characterization involves:
- NMR spectroscopy : Confirm regiochemistry of pyridazine-pyrazole linkage via ¹H-¹H NOESY (e.g., coupling between pyridazine C3-H and pyrazole methyl groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode with <2 ppm mass error) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation, particularly for the piperidine ring and benzodioxole moiety .
Advanced Research Questions
Q. What computational methods are recommended for predicting the compound’s binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., cannabinoid or kinase targets). Prioritize protonation states of pyridazine and piperidine nitrogen atoms using pKa predictions (Bordwell or DMSO-based tables) .
- Molecular dynamics (MD) simulations : Perform 100-ns MD runs in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze hydrogen bonding between the carboxamide group and catalytic residues .
- Free energy perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., 3,5-dimethylpyrazole vs. unsubstituted analogs) .
Q. How can researchers address contradictions in pharmacological data (e.g., divergent IC₅₀ values across assays)?
- Assay validation : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to control for off-target effects. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Metabolic stability screening : Use liver microsomes or hepatocytes to rule out rapid degradation in certain assays. For example, the benzodioxole group may undergo CYP450-mediated oxidation, altering effective concentrations .
- Data reconciliation : Apply machine learning (e.g., random forest models) to identify confounding variables (e.g., solvent DMSO% or temperature fluctuations) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., pyrazole-pyridazine coupling) to improve heat dissipation and reduce side reactions .
- Byproduct suppression : Add scavengers (e.g., polymer-bound thiourea for HCl absorption) during Appel salt-mediated reactions to minimize halogenated impurities .
- DoE (Design of Experiments) : Use factorial design (e.g., varying equivalents of HATU or base) to identify critical parameters for carboxamide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
